N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features a piperazine ring substituted with a dichlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzoyl chloride with piperazine to form the intermediate 2,3-dichlorobenzoylpiperazine. This intermediate is then reacted with N-methylprop-2-enamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzoylpiperazine: A precursor in the synthesis of the target compound.
N-methylprop-2-enamide: Another precursor used in the synthesis.
Other Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share structural similarities and are used in various therapeutic applications.
Uniqueness
N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific substitution pattern and the presence of both dichlorobenzoyl and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[4-(2,3-dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O3/c1-3-14(23)20(2)11-15(24)21-7-9-22(10-8-21)17(25)12-5-4-6-13(18)16(12)19/h3-6H,1,7-11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRVGJTCVDBBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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